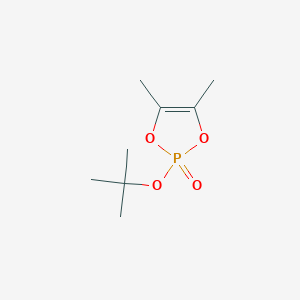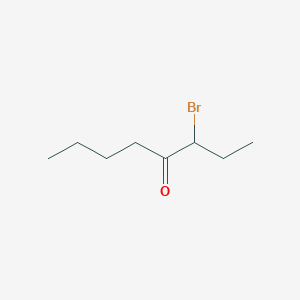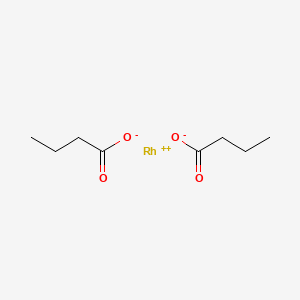
Rhodium dibutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium dibutyrate is a chemical compound that features rhodium, a rare and valuable metal, as its central element. Rhodium is known for its remarkable catalytic properties and resistance to corrosion. This compound, specifically, is utilized in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium dibutyrate can be synthesized through the reaction of rhodium chloride with butyric acid under controlled conditions. The reaction typically involves heating rhodium chloride with an excess of butyric acid, followed by purification steps to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as solvent extraction and ion exchange to ensure high purity and yield. These methods are designed to efficiently separate rhodium from other metals and impurities.
Chemical Reactions Analysis
Types of Reactions: Rhodium dibutyrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rhodium oxides.
Reduction: It can be reduced to its metallic form under specific conditions.
Substitution: this compound can participate in substitution reactions where butyrate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions may involve reagents like phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium oxides, while reduction can produce metallic rhodium.
Scientific Research Applications
Rhodium dibutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Rhodium compounds, including this compound, are studied for their potential biological activities, such as anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of rhodium compounds in treating diseases.
Industry: this compound is used in industrial processes, particularly in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which rhodium dibutyrate exerts its effects involves its ability to act as a catalyst. Rhodium centers in the compound facilitate various chemical transformations by providing a reactive site for substrates. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic processes, this compound may interact with substrates to lower the activation energy and increase the reaction rate.
Comparison with Similar Compounds
Rhodium Acetate: Similar to rhodium dibutyrate but with acetate ligands.
Rhodium Chloride: A common rhodium compound used in various catalytic applications.
Rhodium Carbonyls: Compounds featuring rhodium bonded to carbon monoxide ligands.
Uniqueness: this compound is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. Compared to other rhodium compounds, this compound may offer distinct advantages in certain reactions due to the properties imparted by the butyrate ligands.
Properties
CAS No. |
56047-14-4 |
|---|---|
Molecular Formula |
C8H14O4Rh |
Molecular Weight |
277.10 g/mol |
IUPAC Name |
butanoate;rhodium(2+) |
InChI |
InChI=1S/2C4H8O2.Rh/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
UJKGHGCNRPPHJM-UHFFFAOYSA-L |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Rh+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


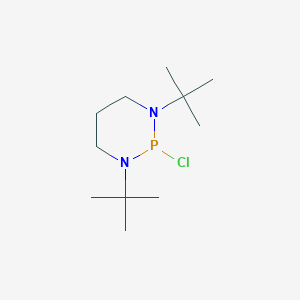
![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
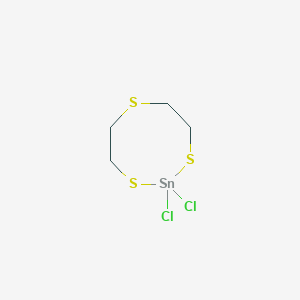
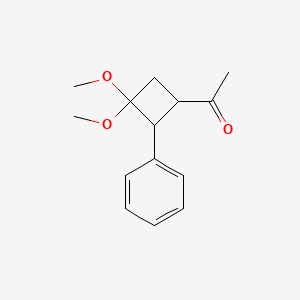
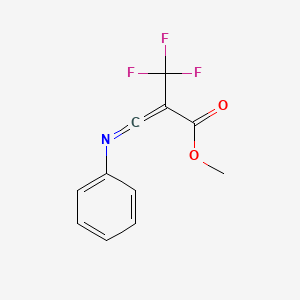
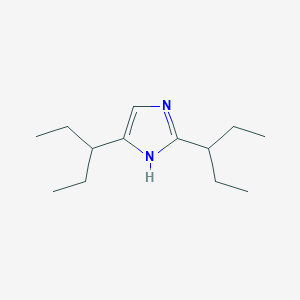

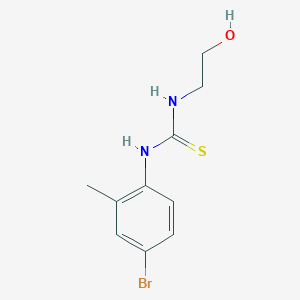
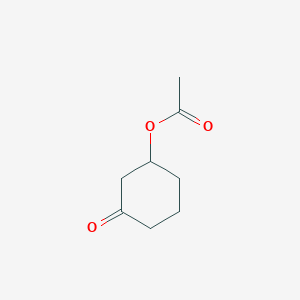
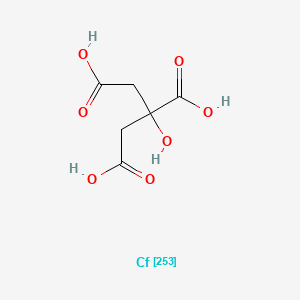
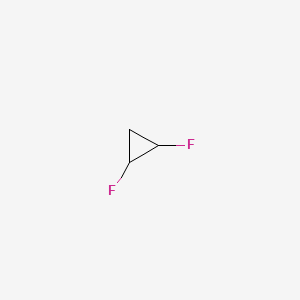
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
